molecular formula C26H27N7O2S B2968796 N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-28-8

N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2968796
CAS RN: 872988-28-8
M. Wt: 501.61
InChI Key: JLRZQNJRHANEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H27N7O2S and its molecular weight is 501.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

Research has focused on synthesizing and evaluating the antiproliferative activities of [1,2,4]triazolo[4,3-b]pyridazin derivatives. These compounds have been identified for their potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their significance in cancer research. The transition from thrombin inhibitory activities in benzamidine compounds to antiproliferative effects in triazolopyridazine derivatives underscores a strategic shift in targeting cancer cell proliferation (Ilić et al., 2011).

Antimicrobial and Antifungal Applications

Another avenue of research involves the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, integrated with [1,2,4]triazole, 1,3,4-thiadiazole, and other heterocyclic nuclei. These molecules have been tested for antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited significant antimicrobial activity, showcasing the versatility of triazolopyridazine derivatives in combating microbial infections (Başoğlu et al., 2013).

Insecticidal Potency

The synthesis and biological assessment of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, represents another critical area of application. These studies aim to develop new, potent insecticidal agents, contributing to agricultural science and pest management strategies. Compounds with sulfonamide-bearing thiazole moiety have shown promising toxic effects, indicating their potential in integrated pest management programs (Fadda et al., 2017).

Antioxidant Properties

Explorations into the antioxidant properties of novel heterocyclic compounds have also been conducted. The focus on synthesizing and evaluating the antioxidant activities of these compounds addresses the growing interest in finding new antioxidants that can mitigate oxidative stress, which is implicated in various chronic diseases. This research underscores the potential health benefits and therapeutic applications of these chemical compounds (Ahmad et al., 2012).

properties

IUPAC Name

N-[2-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O2S/c34-25(32-17-15-31(16-18-32)21-9-5-2-6-10-21)19-36-24-12-11-22-28-29-23(33(22)30-24)13-14-27-26(35)20-7-3-1-4-8-20/h1-12H,13-19H2,(H,27,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRZQNJRHANEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.